

Spectroscopic Profile of (+)-Pinanediol: A Technical Guide

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Compound of Interest		
Compound Name:	(+)-Pinanediol	
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This technical guide provides a comprehensive overview of the key spectroscopic data for (+)-**Pinanediol**, a versatile chiral auxiliary and building block in organic synthesis. The document details its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and application in research and development.

Molecular Structure and Properties

(+)-Pinanediol, systematically named (1S,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol, is a bicyclic monoterpene diol.[1] Its rigid chiral structure makes it a valuable reagent in asymmetric synthesis.

Property	Value
Molecular Formula	C10H18O2[2]
Molecular Weight	170.25 g/mol [3][4]
CAS Number	18680-27-8[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed insight into the carbon and hydrogen framework.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **(+)-Pinanediol** displays signals corresponding to the different proton environments in the molecule. Specific chemical shifts can vary slightly based on the solvent and concentration used. The data presented here is a representative compilation from available spectral data.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
[Data not explicitly available in search	-	-	-
results]			

Note: While ¹H NMR spectra for pinanediol derivatives are available, specific peak assignments for **(+)-Pinanediol** were not found in a tabulated format in the search results. A typical spectrum would show a complex pattern of multiplets for the ring protons and singlets for the methyl groups.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
[Data not explicitly available in search results]	-

Note: While the existence of ¹³C NMR data is confirmed[3][5], specific chemical shift values for each carbon of **(+)-Pinanediol** were not available in a comprehensive table in the search results.

Infrared (IR) Spectroscopy



IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of **(+)-Pinanediol** is dominated by absorptions from the hydroxyl and alkyl groups.

Wavenumber (cm ⁻¹)	Description	Functional Group
~3400-3200 (broad)	O-H stretching	Alcohol
~2980-2850	C-H stretching	Alkane
~1470-1450	C-H bending	Alkane
~1100-1000	C-O stretching	Alcohol

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, thin film, or ATR). The provided ranges are typical for the functional groups present.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. For **(+)-Pinanediol**, electron ionization (EI) is a common method.

Mass-to-Charge Ratio (m/z)	Relative Intensity	Possible Fragment
170	[M]+	Molecular Ion
152	[M-H ₂ O] ⁺	
137	[M-H₂O-CH₃] ⁺	
121	[M-H ₂ O-C ₂ H ₅] ⁺ or [M-C ₃ H ₇ O] ⁺	_
95	Various fragmentation pathways	_
83	Various fragmentation pathways	-
43	[C ₃ H ₇] ⁺	_



Note: This table represents a plausible fragmentation pattern based on the structure of pinanediol and general mass spectrometry principles. The relative intensities can vary depending on the instrument and conditions used.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of (+)-Pinanediol (typically 5-25 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[8]
 Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[9]
- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, protondecoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectra are calibrated against the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (for liquids or low-melting solids): A drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr).[10]
 - KBr Pellet (for solids): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.



- Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal.[3]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[11]
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned, and the background is automatically subtracted to yield the spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]

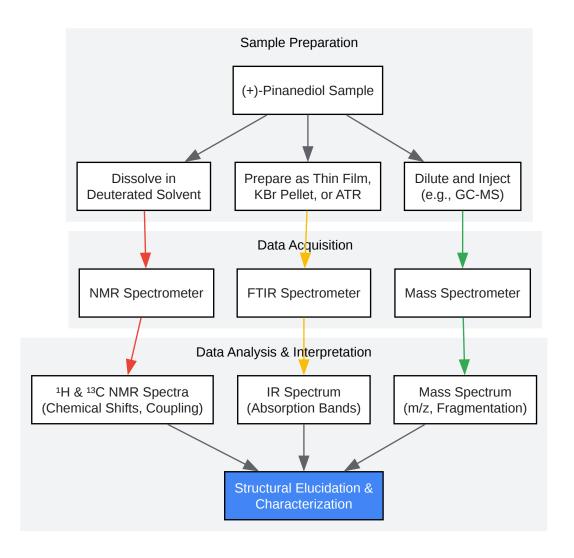
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for volatile compounds, which separates the sample from a mixture before it enters the mass spectrometer.[3] Direct infusion is also possible.
- Ionization: Electron Ionization (EI) is a common technique where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[12][13]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[14]
- Detection: An electron multiplier or other detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(+)-Pinanediol**.





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Caption: Workflow for Spectroscopic Analysis of (+)-Pinanediol.

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